molecular formula C14H15NO2 B12550339 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- CAS No. 143697-02-3

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-

Cat. No.: B12550339
CAS No.: 143697-02-3
M. Wt: 229.27 g/mol
InChI Key: GUWNDHOREAOGFH-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 2-position and a phenylmethoxy group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Dihydropyridine derivatives

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used

Scientific Research Applications

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Quinazolinone derivatives: Known for their wide range of pharmacological properties, including antibacterial and anticancer activities.

Uniqueness

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenylmethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

143697-02-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-ethyl-3-phenylmethoxy-1H-pyridin-4-one

InChI

InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16)

InChI Key

GUWNDHOREAOGFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2

Origin of Product

United States

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